molecular formula C19H19BrF3NO B5350824 4-(4-bromophenyl)-1-[4-(trifluoromethyl)benzyl]-4-piperidinol

4-(4-bromophenyl)-1-[4-(trifluoromethyl)benzyl]-4-piperidinol

Katalognummer B5350824
Molekulargewicht: 414.3 g/mol
InChI-Schlüssel: OPRRGWHXYANGIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-bromophenyl)-1-[4-(trifluoromethyl)benzyl]-4-piperidinol, also known as BCTP, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperidine derivatives and has been found to exhibit high affinity and selectivity for the metabotropic glutamate receptor subtype 1 (mGluR1). In

Wirkmechanismus

4-(4-bromophenyl)-1-[4-(trifluoromethyl)benzyl]-4-piperidinol acts as a negative allosteric modulator of mGluR1, which means it binds to a site on the receptor that is distinct from the glutamate binding site and reduces the receptor's activity. This results in a decrease in glutamate release and synaptic transmission, which can lead to a reduction in neuronal excitability and anxiolytic and antipsychotic effects.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic, antipsychotic, and cognitive-enhancing effects in animal models and humans. It has been found to decrease the release of glutamate and other neurotransmitters, such as dopamine and norepinephrine, in the prefrontal cortex and other brain regions. This can lead to a reduction in anxiety and psychotic symptoms, as well as an improvement in cognitive function.

Vorteile Und Einschränkungen Für Laborexperimente

4-(4-bromophenyl)-1-[4-(trifluoromethyl)benzyl]-4-piperidinol has several advantages for lab experiments, including its high affinity and selectivity for mGluR1, its ability to modulate glutamate neurotransmission, and its potential therapeutic applications in neurological and psychiatric disorders. However, it also has some limitations, such as its low solubility in water and its potential off-target effects on other receptors.

Zukünftige Richtungen

There are several future directions for the research on 4-(4-bromophenyl)-1-[4-(trifluoromethyl)benzyl]-4-piperidinol, including:
1. Investigating the potential therapeutic applications of this compound in other neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and post-traumatic stress disorder.
2. Developing more potent and selective negative allosteric modulators of mGluR1 that can overcome the limitations of this compound.
3. Studying the long-term effects of this compound on brain function and behavior, as well as its potential side effects and toxicity.
4. Exploring the role of mGluR1 in synaptic plasticity and learning and memory, and how modulation of this receptor can lead to cognitive enhancement.
5. Investigating the potential of this compound as a tool for studying the role of mGluR1 in brain function and behavior, and for developing new treatments for neurological and psychiatric disorders.

Synthesemethoden

4-(4-bromophenyl)-1-[4-(trifluoromethyl)benzyl]-4-piperidinol can be synthesized through a multistep process involving the reaction of 4-bromobenzaldehyde with 4-(trifluoromethyl)benzylamine to form an intermediate, which is then reacted with piperidin-4-ol in the presence of a catalyst to yield the final product. The purity of the compound can be improved through recrystallization and column chromatography.

Wissenschaftliche Forschungsanwendungen

4-(4-bromophenyl)-1-[4-(trifluoromethyl)benzyl]-4-piperidinol has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as anxiety, depression, schizophrenia, and addiction. It has been found to modulate the activity of mGluR1, which is involved in the regulation of glutamate neurotransmission and synaptic plasticity. This compound has been shown to decrease anxiety-like behavior in animal models and improve cognitive function in patients with schizophrenia. It has also been found to reduce drug-seeking behavior in rats trained to self-administer cocaine.

Eigenschaften

IUPAC Name

4-(4-bromophenyl)-1-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrF3NO/c20-17-7-5-15(6-8-17)18(25)9-11-24(12-10-18)13-14-1-3-16(4-2-14)19(21,22)23/h1-8,25H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPRRGWHXYANGIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Br)O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.